molecular formula C18H23N3O6 B11014845 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014845
M. Wt: 377.4 g/mol
InChI Key: SUWWLCKSKXKWKK-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at the 6-position and a methoxyethylamino-acetyl substituent on the carboxamide group.

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23N3O6/c1-25-5-4-19-16(22)10-20-18(24)12-8-17(23)21(11-12)13-2-3-14-15(9-13)27-7-6-26-14/h2-3,9,12H,4-8,10-11H2,1H3,(H,19,22)(H,20,24)

InChI Key

SUWWLCKSKXKWKK-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CNC(=O)C1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting with the preparation of the benzodioxin ring. The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The resulting benzodioxin is then subjected to further reactions to introduce the pyrrolidine ring and other functional groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and an acid or base catalyst.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound A :

Name : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
CAS : 741733-98-2
Molecular Formula : C₁₇H₁₇N₃O₄S
Molecular Weight : 359.4 g/mol
Key Features :

  • Shares the 1,4-benzodioxin-6-yl and pyrrolidinone-3-carboxamide core.
  • Substituted with a 5-methylthiazole group instead of a methoxyethylamino-acetyl chain. Water Solubility: 20.2 µg/mL (pH 7.4) .
Compound B :

Name: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine CAS: 2306268-61-9 Molecular Formula: C₂₃H₂₅N₃O₃ Molecular Weight: 391.46 g/mol Key Features:

  • Contains a pyridine ring and a dimethylaminomethylphenyl group.
  • Benzodioxin is at the 5-position instead of 6, altering steric and electronic interactions .
Compound C (AZ331) :

Name: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Key Features:

  • 1,4-dihydropyridine (DHP) core with furyl and methoxyphenyl substituents.
  • Differs in heterocyclic scaffold (DHP vs. pyrrolidinone) and substitution patterns .

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility :
Compound Molecular Weight (g/mol) Water Solubility (µg/mL)
Target Compound ~400 (estimated)* Not reported
Compound A 359.4 20.2
Compound B 391.46 Not reported

*Estimated based on structural similarity to Compound A.

  • Compound A’s thiazole substituent introduces sulfur, increasing hydrophobicity compared to the target compound’s methoxyethylamino-acetyl group, which likely enhances aqueous solubility.
  • Compound B’s pyridine and dimethylaminomethyl groups may improve blood-brain barrier penetration due to increased lipophilicity .
Structural Impact on Bioactivity :
  • Benzodioxin Position : The 6-position substitution in the target compound vs. 5-position in Compound B may alter binding to aromatic hydrocarbon receptors or cytochrome P450 enzymes.
  • Pyrrolidinone vs. ion channel modulation) .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, particularly focusing on its enzyme inhibitory properties and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a benzodioxin moiety and a pyrrolidine carboxamide framework. The chemical formula is C19H24N2O5C_{19}H_{24}N_2O_5, and it has a molecular weight of approximately 360.4 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Enzyme Inhibition Studies

Recent research has highlighted the enzyme inhibitory potential of compounds related to this structure. Specifically, studies have focused on the inhibition of α-glucosidase and acetylcholinesterase (AChE) enzymes, which are significant in the context of diabetes and Alzheimer's disease, respectively.

α-Glucosidase Inhibition

The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism.

CompoundIC50 (μM)Reference
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{...}81.12 ± 0.13
Acarbose (standard)37.38 ± 0.12

In vitro studies indicated that the synthesized derivatives exhibited moderate inhibitory activity against α-glucosidase, with IC50 values demonstrating varying degrees of potency when compared to the standard drug acarbose.

Acetylcholinesterase Inhibition

In contrast, the same derivatives showed weak inhibitory effects on AChE:

CompoundIC50 (μM)Reference
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{...}Not specified
Standard AChE inhibitorN/AN/A

This suggests that while the compound may have potential as an anti-diabetic agent through α-glucosidase inhibition, its efficacy as an AChE inhibitor is limited.

Molecular Docking Studies

In silico molecular docking studies have corroborated the in vitro findings by predicting binding affinities and interactions between the compound and target enzymes. These studies provide insights into how structural features influence biological activity.

Case Studies

A notable case study involved the synthesis of various sulfonamide derivatives based on the benzodioxane structure. These compounds were screened for their enzyme inhibitory activities:

  • Synthesis Process : The synthesis involved reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides under controlled conditions.
  • Biological Evaluation : Following synthesis, compounds were evaluated for their enzyme inhibition capabilities using standard assays.

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